2-Cyclopropyl-2,2-difluoroacetic acid
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Overview
Description
2-Cyclopropyl-2,2-difluoroacetic acid is an organic compound with the molecular formula C5H6F2O2 and a molecular weight of 136.1 g/mol This compound is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to the acetic acid moiety
Scientific Research Applications
2-Cyclopropyl-2,2-difluoroacetic acid has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Cyclopropyl-2,2-difluoroacetic acid are currently unknown
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . The compound is stable under normal storage conditions (sealed, dry, 2-8°C) .
Preparation Methods
The synthesis of 2-Cyclopropyl-2,2-difluoroacetic acid typically involves the introduction of difluoromethyl groups into the cyclopropyl acetic acid structure. One common method includes the use of difluoromethylation reagents, which facilitate the formation of the C-F bonds. The reaction conditions often involve the use of metal catalysts and specific solvents to achieve high yields and purity . Industrial production methods may vary, but they generally follow similar principles, with a focus on scalability and cost-effectiveness.
Chemical Reactions Analysis
2-Cyclopropyl-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetic acid moiety into other functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2-Cyclopropyl-2,2-difluoroacetic acid can be compared with other similar compounds, such as difluoroacetic acid and trifluoroacetic acid. While all these compounds contain fluorine atoms, this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties . This uniqueness makes it valuable in specific applications where other fluorinated acids may not be suitable.
Similar Compounds
- Difluoroacetic acid
- Trifluoroacetic acid
- 2,2,2-Trifluoroethanol
Properties
IUPAC Name |
2-cyclopropyl-2,2-difluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c6-5(7,4(8)9)3-1-2-3/h3H,1-2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYULLZJZXDWRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1557661-16-1 |
Source
|
Record name | 2-cyclopropyl-2,2-difluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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